molecular formula C11H9ClFN3 B1416557 N-(4-fluorobenzyl)-6-chloropyrazin-2-amine CAS No. 629670-16-2

N-(4-fluorobenzyl)-6-chloropyrazin-2-amine

Cat. No. B1416557
M. Wt: 237.66 g/mol
InChI Key: CRZHXSJHMIMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (like temperature and pressure), and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Subheading: GPR39 Agonists Identification and Characterization

Researchers identified kinase inhibitors LY2784544 and GSK2636771 as novel GPR39 agonists. The compounds showed unexpected allosteric modulation by physiologic concentrations of zinc, highlighting an unanticipated role of zinc in potentiating small-molecule-induced GPR39 activation. This discovery broadens the scope of potential kinase off-targets to include G protein–coupled receptors (Sato et al., 2016).

Pyrazinamide Analogues Synthesis

Subheading: Pyrazinamide Analogues for Antitubercular Activity

The synthesis of pyrazinamide analogues using the Yamaguchi reaction was explored, revealing that analogues like N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibited significant activity against Mycobacterium tuberculosis. This method provides a safer alternative to traditional synthesis methods and offers potential for developing more effective antitubercular drugs (Wati et al., 2020).

Unconventional Synthesis Pathways

Subheading: Anomalies in Compound Formation

A study detailed the unexpected formation of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine during the attempted synthesis of a candidate antihistamine. The compound's formation, involving self-catalyzed N-diarylation, underscores the complexity and unpredictability of chemical synthesis processes (Jha, 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information.


properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZHXSJHMIMJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CN=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine

Synthesis routes and methods

Procedure details

In a procedure analogous to example 1, reaction of 4-fluorobenzylamine (3.75 g, 30.0 mmol) and 2,6-dichloropyrazine (1.49 g, 10.0 mmol) furnished the product (2.35 g, 99%).
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-6-chloropyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.